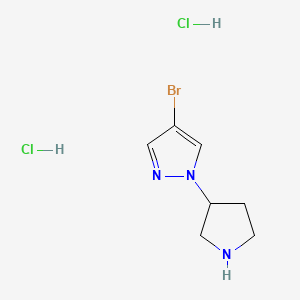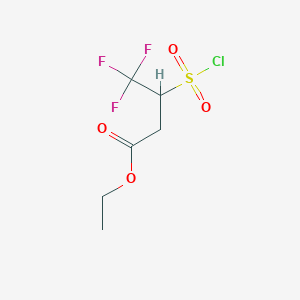
(1R)-2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1R)-2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride” is a chemical compound with the molecular formula C9H13ClFNO . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of this compound is 205.66 . It consists of 13 heavy atoms, 6 of which are aromatic . The structure also includes a trifluoroethyl group and a methoxyphenyl group .Physical And Chemical Properties Analysis
This compound has a high gastrointestinal absorption and is BBB permeant . It is not a substrate or inhibitor for various cytochrome P450 enzymes . The compound has a Log Po/w value ranging from 0.0 to 2.75, indicating its lipophilicity . It is soluble, with a solubility ranging from 0.274 mg/ml to 0.784 mg/ml .Scientific Research Applications
Synthesis Method “(1R)-2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride” can be synthesized by a two-step method that involves the reaction of 4-methoxybenzaldehyde with 3-fluoropropionaldehyde in the presence of piperidine, followed by the addition of hydrochloric acid to the reaction mixture.
Synthesis Method Details The synthesis pathway for “(1R)-2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride” involves the reaction of 3-Fluoro-4-methoxybenzaldehyde with ethylamine followed by reduction of the resulting imine to obtain the desired amine. The amine is then reacted with hydrochloric acid to form the hydrochloride salt.
-
Medicinal Chemistry : Given its structure, this compound could be used as a building block in the synthesis of various pharmaceutical drugs. The presence of both fluorine and methoxy groups could make it a valuable intermediate in the design of new medicinal compounds .
-
Biochemistry : This compound could be used in studies investigating the role of fluorinated compounds in biological systems. The fluorine atom can often impart unique properties to a molecule, making it interesting for biochemical research .
-
Pharmacology : The compound could be used in the development of new drugs or therapeutic agents. Its structure suggests it could interact with various biological targets, potentially leading to new pharmacological effects .
-
Organic Synthesis : This compound could be used as a starting material or intermediate in the synthesis of a wide range of organic compounds. The presence of reactive functional groups could make it a versatile reagent in organic synthesis .
-
Material Science : Fluorinated compounds are often used in the development of new materials with unique properties. This compound could potentially be used in such research .
-
Analytical Chemistry : This compound could be used as a standard or reference compound in various analytical techniques, such as mass spectrometry or nuclear magnetic resonance spectroscopy .
-
Environmental Science : Fluorinated compounds are often used in environmental science for tracing the movement and fate of pollutants in the environment. This compound could potentially be used in such studies .
-
Chemical Engineering : This compound could be used in the development of new chemical processes or technologies. Its unique structure could make it useful in process optimization and scale-up studies .
-
Nanotechnology : Fluorinated compounds are often used in the development of new nanomaterials. This compound could potentially be used in the synthesis of new nanoscale materials or devices .
-
Agriculture : Fluorinated compounds are often used in the development of new pesticides or fertilizers. This compound could potentially be used in such applications .
-
Food Science : Fluorinated compounds are often used in the development of new food additives or processing aids. This compound could potentially be used in such applications .
-
Cosmetics : Fluorinated compounds are often used in the development of new cosmetic products. This compound could potentially be used in such applications .
Safety And Hazards
The compound is labeled with a warning signal word . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
(1R)-2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4NO.ClH/c1-15-7-3-2-5(4-6(7)10)8(14)9(11,12)13;/h2-4,8H,14H2,1H3;1H/t8-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCDPKSXMINDCH-DDWIOCJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(F)(F)F)N)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H](C(F)(F)F)N)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF4NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride](/img/structure/B1382919.png)
![5-Amino-6-{bicyclo[2.2.1]heptan-2-yl}piperidin-2-one](/img/structure/B1382920.png)

![[1-(Dimethylamino)cyclopropyl]methanol hydrochloride](/img/structure/B1382923.png)
